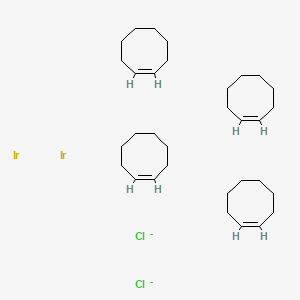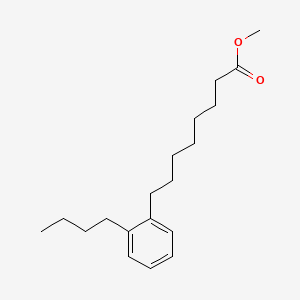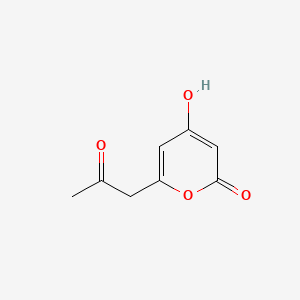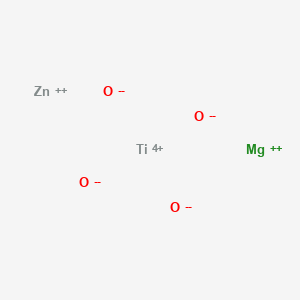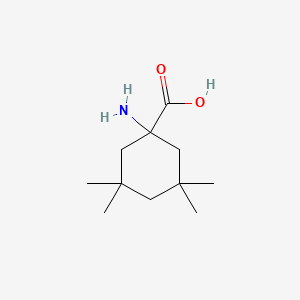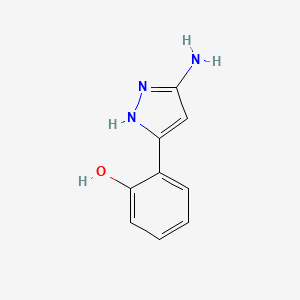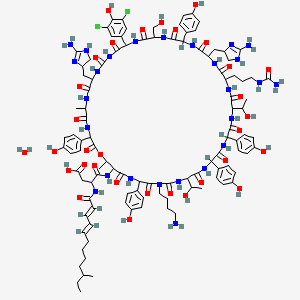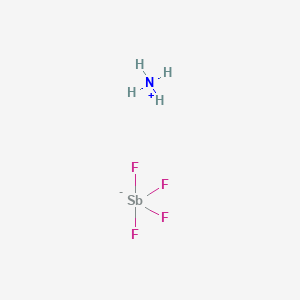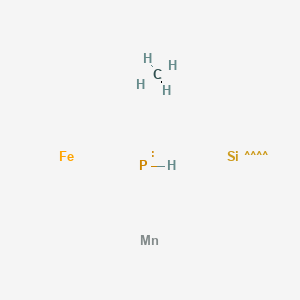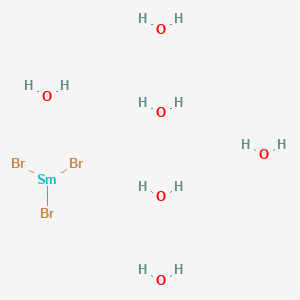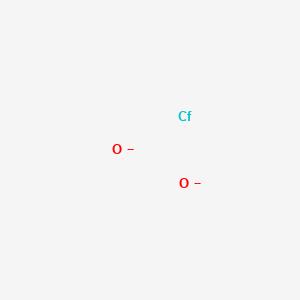
Californium(Iv) Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a black-brown solid and is known for its cubic fluorite crystal structure . This compound is notable for its high radioactivity and is primarily used in scientific research due to its unique properties.
Preparation Methods
Californium(IV) oxide is synthesized by oxidizing californium with molecular and atomic oxygen at high pressure . The process involves the following steps:
Oxidation: Californium metal is exposed to molecular oxygen (O₂) or atomic oxygen under high pressure conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures to ensure complete oxidation of californium to its dioxide form.
Industrial production of this compound is limited due to the scarcity and high cost of californium. Most of the compound is produced in specialized research facilities.
Chemical Reactions Analysis
Californium(IV) oxide undergoes various chemical reactions, including:
Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in redox reactions. It can be reduced to lower oxidation states, such as californium(III) oxide (Cf₂O₃).
Substitution Reactions: this compound can react with halogens to form californium halides, such as californium(IV) fluoride (CfF₄) and californium(IV) chloride (CfCl₄).
Common reagents used in these reactions include halogens (e.g., fluorine, chlorine) and reducing agents (e.g., hydrogen gas). The major products formed from these reactions are californium halides and lower oxidation state oxides .
Scientific Research Applications
Mechanism of Action
The mechanism by which californium(IV) oxide exerts its effects is primarily through its strong oxidizing properties and radioactivity. The compound can interact with other elements and compounds, leading to oxidation-reduction reactions. Its radioactivity allows it to emit neutrons, which can be harnessed for imaging and therapeutic purposes .
Comparison with Similar Compounds
Californium(IV) oxide can be compared with other similar compounds, such as:
Berkelium dioxide (BkO₂): Similar to this compound, berkelium dioxide is a binary compound of berkelium and oxygen.
Dicalifornium trioxide (Cf₂O₃): This compound represents a lower oxidation state of californium and has different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its high radioactivity and strong oxidizing properties, which make it valuable for specialized scientific research and industrial applications.
Properties
CAS No. |
12015-10-0 |
|---|---|
Molecular Formula |
CfO2-4 |
Molecular Weight |
283.078 |
IUPAC Name |
californium;oxygen(2-) |
InChI |
InChI=1S/Cf.2O/q;2*-2 |
InChI Key |
DDFYJINYVPUROD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Cf] |
Synonyms |
californium dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


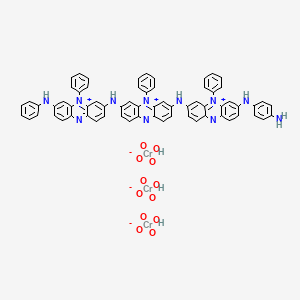
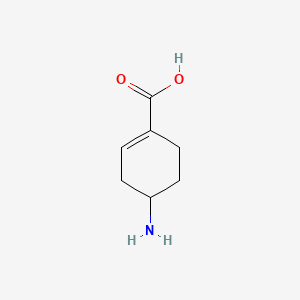
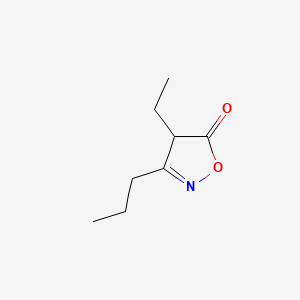
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
